



Protocol for NOTA Conjugation to Antibodies for Radioimmunotherapy

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Compound of Interest		
Compound Name:	NOTA (trihydrochloride)	
Cat. No.:	B15137531	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of radioimmunotherapy.

Introduction:

Radioimmunotherapy (RIT) is a targeted cancer treatment that utilizes monoclonal antibodies (mAbs) to deliver cytotoxic radionuclides directly to tumor cells.[1][2] This approach requires a stable linkage between the antibody and the radionuclide, which is typically achieved through a bifunctional chelating agent (BCA).[3] 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic BCA that forms highly stable complexes with various radiometals, including Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), making it an excellent candidate for developing radioimmunoconjugates for positron emission tomography (PET) imaging and radioimmunotherapy.[4][5] This document provides a detailed protocol for the conjugation of NOTA to antibodies, followed by radiolabeling for use in radioimmunotherapy applications.

I. Principle of NOTA Conjugation

The conjugation of NOTA to an antibody is typically achieved by reacting an activated form of NOTA, such as a NOTA-NHS ester (N-hydroxysuccinimide) or NOTA-p-SCN-Bn (isothiocyanate), with the primary amine groups of lysine residues on the antibody.[6][7][8] This reaction forms a stable covalent bond, attaching the NOTA chelator to the antibody. The resulting NOTA-antibody conjugate can then be radiolabeled with a suitable radionuclide.



II. Experimental Protocols

A. Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody in a buffer that is free of primary amines, such as Tris, and other stabilizing proteins like bovine serum albumin (BSA), which can compete with the antibody for reaction with the activated NOTA.[6]

Protocol:

- Buffer Exchange: If the antibody is in a buffer containing primary amines or stabilizing
 proteins, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium
 bicarbonate buffer, pH 8.2-8.5). This can be done using a desalting column (e.g., PD-10) or
 through dialysis.
- Concentration Adjustment: Adjust the antibody concentration to a working range of 2-10 mg/mL in the conjugation buffer.
- Purity Check: Verify the purity and concentration of the antibody using UV-Vis spectrophotometry (A280) and SDS-PAGE.

B. NOTA-NHS Ester Conjugation

This protocol describes the conjugation of a monoclonal antibody with a NOTA-NHS ester.

Materials:

- Antibody in conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.2-8.5)
- NOTA-NHS ester (e.g., p-SCN-Bn-NOTA)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
- Phosphate Buffered Saline (PBS), pH 7.4



Protocol:

- NOTA-NHS Stock Solution: Prepare a 10 mg/mL stock solution of NOTA-NHS ester in anhydrous DMSO immediately before use.[6]
- Molar Ratio Calculation: Determine the desired molar ratio of NOTA-NHS to antibody. A common starting point is a 10 to 20-fold molar excess of the chelator.
- Conjugation Reaction:
 - Slowly add the calculated volume of the NOTA-NHS stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation,
 protected from light.[9]
- Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
- Purification:
 - Equilibrate a PD-10 desalting column with PBS, pH 7.4.
 - Apply the quenched reaction mixture to the column.
 - Elute the NOTA-antibody conjugate with PBS according to the manufacturer's instructions.
 - Collect the fractions containing the purified conjugate.

C. Characterization of the NOTA-Antibody Conjugate

1. Chelator-to-Antibody Ratio (CAR) Determination:

The number of NOTA molecules conjugated to each antibody molecule (CAR) is a critical quality attribute.

Method: A common method for determining the CAR is through Matrix-Assisted Laser
 Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[4] The mass



difference between the conjugated and unconjugated antibody is used to calculate the average number of attached chelators. Alternatively, an isotopic dilution assay can be performed.[10]

- 2. Purity and Integrity Analysis:
- Method: The purity and integrity of the conjugate can be assessed using:
 - Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To detect the presence of aggregates or fragments.[11][12]
 - Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under nonreducing and reducing conditions to confirm the integrity of the antibody structure.
- 3. Immunoreactivity Assessment:

It is essential to confirm that the conjugation process has not significantly compromised the antibody's ability to bind to its target antigen.

 Method: An enzyme-linked immunosorbent assay (ELISA) or a cell-based binding assay can be performed to compare the binding affinity of the NOTA-conjugated antibody to that of the unconjugated antibody.[1][10]

D. Radiolabeling of the NOTA-Antibody Conjugate

The following are example protocols for radiolabeling with ⁶⁸Ga and ⁶⁴Cu.

1. 68Ga Radiolabeling Protocol:

Materials:

- NOTA-antibody conjugate in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5)
- ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
- Reaction vial
- Heating block or water bath



Instant thin-layer chromatography (ITLC) system for quality control

Protocol:

- Add the NOTA-antibody conjugate (typically 50-100 μg) to a reaction vial.[14]
- Add the ⁶⁸GaCl₃ eluate to the vial.
- Incubate the reaction mixture at room temperature or up to 37°C for 5-15 minutes.[15][16]
- Perform quality control using ITLC to determine the radiochemical purity.
- 2. 64Cu Radiolabeling Protocol:

Materials:

- NOTA-antibody conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)[17]
- 64CuCl₂ solution
- Reaction vial
- Heating block or water bath
- ITLC system for quality control

Protocol:

- Add the NOTA-antibody conjugate (typically 50-100 μg) to a reaction vial.
- Add the ⁶⁴CuCl₂ solution to the vial.
- Incubate the reaction mixture at 37°C for 30-60 minutes.[17]
- Perform quality control using ITLC to determine the radiochemical purity.

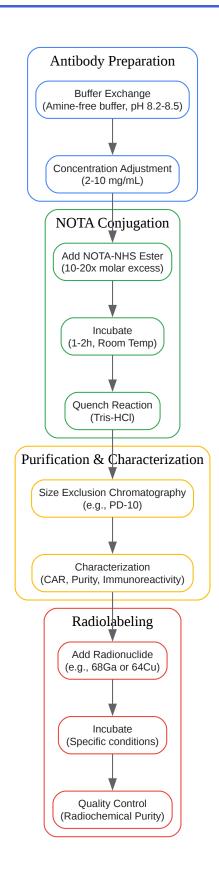
III. Quantitative Data Summary



Parameter	Recommended Range/Value	Reference
Conjugation		
Antibody Concentration	2 - 10 mg/mL	[6]
Conjugation Buffer	0.1 M Sodium Bicarbonate, pH 8.2-8.5	
Molar Ratio (NOTA- NHS:Antibody)	10:1 to 20:1	[9]
Reaction Time	1 - 2 hours	[9]
Reaction Temperature	Room Temperature	[9]
Radiolabeling (⁶⁸ Ga)		
рН	5.5	[15]
Temperature	Room Temperature - 37°C	[15][16]
Incubation Time	5 - 15 minutes	[15][16]
Radiolabeling (⁶⁴ Cu)		
рН	5.5	[17]
Temperature	37°C	[17]
Incubation Time	30 - 60 minutes	[17]

IV. Visualizations

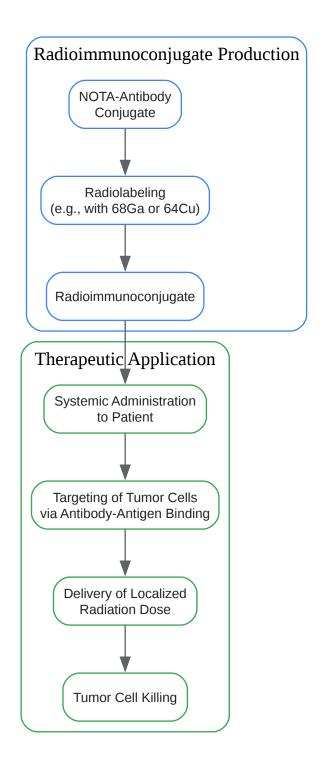




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Caption: Experimental workflow for NOTA conjugation to antibodies.





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Caption: Process of radioimmunotherapy using a NOTA-conjugated antibody.



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